Cholecystokinin (1-14)
Description
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter with diverse physiological roles, including regulation of digestion, appetite, and anxiety. The term "CCK (1-14)" refers to a truncated fragment of the full-length CCK peptide, which exists in multiple molecular forms due to post-translational processing.
In humans, CCK is highly concentrated in the cerebral cortex, hypothalamus, and small intestine, with molecular heterogeneity dependent on tissue extraction methods (e.g., pH-dependent release of small vs. large forms) . The predominant bioactive forms in the brain are CCK-8 (80% of immunoreactivity) and CCK-4, both of which bind to CCK-A and CCK-B receptors to mediate distinct physiological effects .
Properties
CAS No. |
80980-82-1 |
|---|---|
Molecular Formula |
C80H114N24O25S3 |
Molecular Weight |
1908.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C80H114N24O25S3/c1-5-41(2)65(103-71(118)52(18-12-26-89-80(85)86)94-67(114)49(82)32-45-37-87-40-92-45)78(125)102-60(39-105)77(124)100-57(33-62(108)109)73(120)96-51(17-11-25-88-79(83)84)69(116)99-58(34-63(110)111)76(123)104-75(122)55(30-42-13-7-6-8-14-42)98-74(121)59(35-64(112)129-132(126,127)128)101-70(117)54(24-28-131-4)97-72(119)56(31-44-36-90-50-16-10-9-15-47(44)50)93-61(107)38-91-68(115)53(23-27-130-3)95-66(113)48(81)29-43-19-21-46(106)22-20-43/h6-10,13-16,19-22,36-37,40-41,48-49,51-60,65,90,105-106H,5,11-12,17-18,23-35,38-39,81-82H2,1-4H3,(H,87,92)(H,91,115)(H,93,107)(H,94,114)(H,95,113)(H,96,120)(H,97,119)(H,98,121)(H,99,116)(H,100,124)(H,101,117)(H,102,125)(H,103,118)(H,108,109)(H,110,111)(H4,83,84,88)(H4,85,86,89)(H,104,122,123)(H,126,127,128)/t41-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-/m0/s1 |
InChI Key |
FVSJMMYIYUHKBH-TYCHKHOASA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OS(=O)(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OS(=O)(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CNC=N5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OS(=O)(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)N |
Other CAS No. |
80980-82-1 |
Synonyms |
CCK (1-14) CCK 14 cholecystokinin (1-14) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
CCK-8 (Sulfated Octapeptide)
- Structure : C-terminal octapeptide (Asp-Tyr(SO₃)-Met-Gly-Trp-Met-Asp-Phe-NH₂) .
- Receptor Affinity : Binds CCK-A receptors (peripheral) and CCK-B receptors (central) with high affinity .
- Physiological Effects :
- Induces gallbladder contraction and pancreatic enzyme secretion at lower concentrations than full-length CCK .
- More potent than the whole CCK molecule in stimulating pyloric sphincter contraction (maximal response at 1 nM vs. 3 nM for CCK) .
- Modulates satiety via hindbrain CCK-A receptors and inhibits orexigenic peptides in the hypothalamus .
- Therapeutic Potential: Used in studies on obesity due to its appetite-suppressing effects, though clinical trials face challenges due to receptor desensitization .
CCK-4 (Tetrapeptide)
- Structure : C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) .
- Receptor Affinity : Primarily binds CCK-B receptors .
- Physiological Effects :
- Therapeutic Potential: Investigated in anxiety disorders, but its anxiogenic effects limit clinical use .
Gastrin
- Structural Similarity : Shares the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) with CCK .
- Functional Differences :
Data Tables
Table 1: Key Molecular Forms of CCK and Related Peptides
| Compound | Structure | Receptor Affinity | Primary Physiological Roles |
|---|---|---|---|
| CCK (1-14) | N-terminal fragment* | Not well studied | Potential precursor for smaller forms |
| CCK-8 | Asp-Tyr(SO₃)-Met-...-Phe-NH₂ | CCK-A > CCK-B | Gallbladder contraction, satiety |
| CCK-4 | Trp-Met-Asp-Phe-NH₂ | CCK-B | Anxiety, panic responses |
| Gastrin | Trp-Met-Asp-Phe-NH₂ | CCK-B | Gastric acid secretion |
*Inferred from evidence on CCK processing .
Table 2: Comparative Potency in Pyloric Sphincter Contraction
| Compound | EC₅₀ (nM) | Maximal Response (% of CCK-8) | Reference |
|---|---|---|---|
| CCK (whole) | 3.0 | 85% | |
| CCK-8 | 1.0 | 100% | |
| Gastrin I | No effect | Antagonizes CCK |
Research Findings and Clinical Implications
- Molecular Heterogeneity : CCK exists in tissue-specific forms, with CCK-8 dominating in the brain and gut . Acidic extraction releases larger forms (e.g., CCK-58), while neutral pH favors CCK-8 .
- Anxiety Pathways : CCK-4’s role in panic disorders underscores the need for CCK-B receptor antagonists .
Q & A
Q. How can researchers contextualize CCK (1-14) findings within broader literature?
- Answer:
- Systematic reviews: Use PICO frameworks to structure literature searches and assess evidence quality .
- Pathway enrichment analysis: Tools like STRING or KEGG can map CCK (1-14) interactions onto known signaling networks .
- Pre-registration: Document hypotheses and analysis plans on platforms like Open Science Framework to reduce hindsight bias .
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